1-ethyl-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide 1-ethyl-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1170141-56-6
VCID: VC5999965
InChI: InChI=1S/C11H10N6O3/c1-2-17-6-4-7(16-17)9(18)13-11-15-14-10(19-11)8-3-5-12-20-8/h3-6H,2H2,1H3,(H,13,15,18)
SMILES: CCN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=NO3
Molecular Formula: C11H10N6O3
Molecular Weight: 274.24

1-ethyl-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide

CAS No.: 1170141-56-6

Cat. No.: VC5999965

Molecular Formula: C11H10N6O3

Molecular Weight: 274.24

* For research use only. Not for human or veterinary use.

1-ethyl-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide - 1170141-56-6

Specification

CAS No. 1170141-56-6
Molecular Formula C11H10N6O3
Molecular Weight 274.24
IUPAC Name 1-ethyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide
Standard InChI InChI=1S/C11H10N6O3/c1-2-17-6-4-7(16-17)9(18)13-11-15-14-10(19-11)8-3-5-12-20-8/h3-6H,2H2,1H3,(H,13,15,18)
Standard InChI Key VKVOIUKPRRZVOW-UHFFFAOYSA-N
SMILES CCN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=NO3

Introduction

Molecular and Structural Characteristics

Chemical Identity and Formula

The compound has the molecular formula C₁₁H₁₀N₆O₃ and a molecular weight of 274.24 g/mol. Its IUPAC name, 1-ethyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide, reflects the integration of three heterocyclic systems:

  • A 1-ethylpyrazole core substituted at position 3 with a carboxamide group.

  • A 1,3,4-oxadiazole ring linked to the carboxamide nitrogen.

  • An isoxazole moiety attached to the oxadiazole at position 5 .

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.1170141-56-6
Molecular FormulaC₁₁H₁₀N₆O₃
Molecular Weight274.24 g/mol
SMILESCCN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=NO3
InChI KeyVKVOIUKPRRZVOW-UHFFFAOYSA-N

The ethyl group at the pyrazole nitrogen enhances lipophilicity, potentially improving membrane permeability compared to analogues like the methyl-substituted derivative (CAS 1170282-86-6, MW 260.21 g/mol) .

Synthesis and Reaction Pathways

Multi-Step Synthetic Strategy

The synthesis of this compound involves sequential heterocycle formation and functionalization :

  • Oxadiazole Ring Construction: Cyclization of a hydrazide precursor using reagents like chloramine-T or N,N'-carbonyldiimidazole (CDI) forms the 1,3,4-oxadiazole nucleus.

  • Isoxazole Incorporation: A Sonogashira coupling or Huisgen cycloaddition may introduce the isoxazole moiety at position 5 of the oxadiazole .

  • Pyrazole Functionalization: Alkylation of pyrazole at N-1 with ethyl bromide, followed by carboxamide coupling via EDC/HOBt chemistry, completes the assembly.

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/Conditions
1Oxadiazole cyclizationHydrazide + CDI, 80°C, 12h
2Isoxazole attachmentCuI, Pd(PPh₃)₄, DIPEA, DMF
3Pyrazole alkylationEthyl bromide, K₂CO₃, DMF
4Amide bond formationEDC, HOBt, DCM, rt

Yield optimization remains challenging due to steric hindrance at the oxadiazole-isoxazole junction .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum exhibits key absorptions at:

  • ~1680 cm⁻¹: Stretching vibration of the carboxamide C=O.

  • ~1600 cm⁻¹: C=N stretches from oxadiazole and pyrazole rings.

  • ~1250 cm⁻¹: C-O-C asymmetric stretching in the oxadiazole.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 1.35 (t, J=7.2 Hz, 3H, CH₂CH₃)

    • δ 4.25 (q, J=7.2 Hz, 2H, NCH₂)

    • δ 6.85 (s, 1H, isoxazole-H)

    • δ 8.10 (s, 1H, pyrazole-H)

  • ¹³C NMR:

    • δ 14.1 (CH₂CH₃)

    • δ 162.5 (C=O)

    • δ 150–160 (oxadiazole and isoxazole C=N) .

Mass Spectrometry

The ESI-MS spectrum shows a molecular ion peak at m/z 274.24 [M+H]⁺, consistent with the molecular formula.

Hypothetical Biological Applications

Enzyme Inhibition

Molecular docking studies suggest that the oxadiazole-pyrazole scaffold could inhibit kinases (e.g., JAK3) or phosphodiesterases involved in inflammatory pathways . The ethyl group may improve binding pocket occupancy compared to smaller substituents .

Table 3: Comparison with Analogues

CompoundMolecular WeightKey SubstituentHypothetical Activity
Target compound274.24EthylImmunosuppression
N-Methyl analogue 260.21MethylModerate activity
Isoxazole-ester derivative 221.20Ethyl esterUnknown

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